(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c20-14-3-1-4-15(11-14)22-8-6-21(7-9-22)13-23-18(24)17(27-19(23)26)12-16-5-2-10-25-16/h1-5,10-12H,6-9,13H2/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKXNOLUQAZACC-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=CC=CO3)SC2=S)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is part of the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, drawing from recent studies and literature to highlight its potential therapeutic applications.
Structure and Properties
The molecular structure of the compound is characterized by a thiazolidin-4-one core, which is known for its pharmacological significance. The presence of various substituents, such as the piperazine and furan moieties, influences the biological activity of the compound.
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties. Studies indicate that modifications at specific positions on the thiazolidin ring can enhance cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant potential for further development into anticancer agents .
Antimicrobial Activity
The antimicrobial activity of thiazolidin-4-one derivatives has been extensively studied. The compound exhibits moderate to strong activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have shown that derivatives with halogen substitutions (e.g., chlorine) enhance antimicrobial efficacy .
Antioxidant Properties
Research has also highlighted the antioxidant potential of thiazolidin-4-one derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Compounds similar to our target have shown significant DPPH radical scavenging activity, indicating their potential as antioxidant agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidin-4-one derivatives are noteworthy. In vitro studies reveal that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. This activity suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural components. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like halogens) generally enhances biological activity.
- Positioning : Modifications at positions 2, 3, and 5 of the thiazolidin ring have been shown to significantly impact potency against various targets.
| Substituent | Position | Biological Activity |
|---|---|---|
| Chlorine | 3 | Enhanced anticancer and antimicrobial activity |
| Furan | 5 | Increased antioxidant properties |
Case Studies
- Anticancer Activity Study : A derivative of thiazolidin-4-one was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 10 µM, indicating significant cytotoxicity .
- Antimicrobial Screening : A series of thiazolidin derivatives were evaluated for their antibacterial effects against Bacillus subtilis and Salmonella typhi, with some compounds exhibiting an MIC of 50 µg/mL .
- Antioxidant Evaluation : Compounds were assessed using the DPPH assay, revealing that certain derivatives had scavenging activities comparable to standard antioxidants like vitamin C .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with thiazolidinone structures often show significant antimicrobial properties.
- Anticancer Properties : The furan moiety is known for its anticancer effects, making this compound a candidate for cancer research.
- CNS Activity : The piperazine ring is associated with central nervous system activity, suggesting potential applications in neuropharmacology.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for its development as a drug candidate. Techniques employed in these studies include:
- Molecular Docking : This computational method predicts the preferred orientation of the compound when bound to a target protein.
- Surface Plasmon Resonance : This technique measures the binding affinity and kinetics between the compound and biomolecules.
These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding further development.
Case Studies and Research Findings
Several studies have explored the applications of thiazolidinone derivatives in various fields:
- Antimicrobial Research : A study demonstrated that thiazolidinones exhibit significant antimicrobial activity against a range of pathogens, suggesting their potential use in developing new antibiotics.
- Cancer Treatment : Research indicated that furan-containing compounds could inhibit tumor growth in vitro and in vivo, highlighting their potential as anticancer agents.
- Neuropharmacology : Investigations into piperazine derivatives revealed their efficacy in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The thioxo group (C=S) and α,β-unsaturated ketone system in the thiazolidinone core enable nucleophilic attacks:
Example :
Reaction with ethylamine forms a Schiff base at the exocyclic double bond, enhancing antibacterial activity.
Cycloaddition Reactions
The furan and thiazolidinone moieties participate in [4+2] Diels-Alder reactions:
-
Dienophile Interaction : The α,β-unsaturated ketone acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene derivatives), forming bicyclic adducts under thermal conditions (100–120°C) .
-
Outcome : Improved pharmacokinetic properties due to increased ring complexity .
Oxidation
-
Thioxo Group (C=S) : Oxidized to sulfonyl (C=O) using H₂O₂ or mCPBA, yielding sulfone derivatives with altered bioactivity.
-
Furan Ring : Susceptible to epoxidation with peracids, forming epoxy intermediates for further functionalization.
Reduction
-
Exocyclic Double Bond (C=C) : Selective hydrogenation (H₂/Pd-C) reduces the furylidene group to a saturated chain, modulating lipophilicity .
Piperazine Functionalization
The 4-(3-chlorophenyl)piperazine substituent undergoes reactions typical of secondary amines:
Computational Reactivity Insights
DFT studies predict the following reactive sites :
-
Electrophilic Centers : C5 of the thiazolidinone (MEP: +0.15 e/Ų).
-
Nucleophilic Centers : S2 (thioxo group) and N3 of the piperazine (MEP: −0.22 e/Ų).
Comparative Reactivity Table
Degradation Pathways
-
Hydrolytic Degradation : The thiazolidinone ring hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding thiourea and furan-carboxylic acid derivatives.
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the exocyclic C=C bond, forming fragmented byproducts.
Comparison with Similar Compounds
Substituent Analysis of Key Thiazolidinone Derivatives
Pharmacological and Physicochemical Properties
- Lipophilicity : The 3-chlorophenylpiperazine group in the target compound may enhance membrane permeability compared to analogs with polar substituents (e.g., 4-hydroxybenzylidene in ).
- Solubility : Furan-2-ylmethylidene contributes moderate solubility, whereas hydroxy groups (e.g., in ) improve aqueous solubility via hydrogen bonding.
- Bioactivity : Piperazine-containing derivatives (e.g., ) often exhibit CNS activity due to affinity for serotonin or dopamine receptors. The furan group in the target compound may confer unique interactions with metabolic enzymes or antimicrobial targets .
Anticancer Potential
For example:
Antimicrobial and Antifungal Activity
CNS Modulation
Piperazine derivatives are prevalent in psychotropic drugs. The 3-chlorophenyl substitution in the target compound may favor dopamine D2/D3 receptor binding, distinguishing it from 4-chlorophenyl analogs (e.g., ) that target serotonin receptors .
Q & A
Basic: How can researchers optimize the synthesis of (5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one?
Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclocondensation, alkylation, and Knoevenagel condensation. Key optimization strategies include:
- Catalyst selection : Acidic (e.g., acetic acid) or basic catalysts (e.g., piperidine) can improve yields in cyclization steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethanol or DMSO may improve solubility in later stages .
- Reaction monitoring : Use TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and minimize by-products .
Basic: What analytical methods are recommended for structural confirmation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the thiazolidinone core, furan methylidene linkage, and piperazine substitution .
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ peak at m/z 498.0521) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry of the (5E) configuration and spatial arrangement of the chlorophenyl-piperazine moiety .
Advanced: How can reaction mechanisms for key transformations (e.g., Knoevenagel condensation) be experimentally analyzed?
Answer:
- Kinetic studies : Monitor reaction progress via in-situ FTIR to track carbonyl (C=O) and thione (C=S) group consumption .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to identify proton transfer steps in base-catalyzed condensations .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity in furan-methylidene formation .
Advanced: How should researchers address contradictory bioactivity data (e.g., variable IC₅₀ values in kinase inhibition assays)?
Answer:
- Assay standardization : Control variables like ATP concentration (10–100 µM) and incubation time (30–60 min) to reduce variability .
- Impurity profiling : Use LC-MS to identify by-products (e.g., hydrolyzed thioxo groups) that may interfere with activity .
- Structural analogs : Compare activity with derivatives lacking the 3-chlorophenyl-piperazine group to isolate pharmacophore contributions .
Basic: What solvent systems are suitable for solubility testing and formulation?
Answer:
- Polar solvents : DMSO (for stock solutions) and ethanol/water mixtures (for in vitro assays) are preferred due to the compound’s hydrophobic thiazolidinone core .
- Surfactant-assisted dissolution : Use 0.1% Tween-80 in PBS to enhance solubility for cellular uptake studies .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Answer:
- Systematic substitution : Modify the furan-2-ylmethylidene group (e.g., replace with thiophene or benzofuran) and evaluate changes in antimicrobial potency .
- Piperazine ring modulation : Introduce bulkier substituents (e.g., 4-fluorophenyl) to assess steric effects on receptor binding .
- Pharmacokinetic profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate lipophilicity with bioavailability .
Advanced: How can researchers evaluate the compound’s stability under varying pH conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
